molecular formula C8H8ClNO3 B1428175 5-Chloro-2,3-dimethoxyisonicotinaldehyde CAS No. 1305324-66-6

5-Chloro-2,3-dimethoxyisonicotinaldehyde

Cat. No. B1428175
M. Wt: 201.61 g/mol
InChI Key: YDVRFQLEURGEFE-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dimethoxyisonicotinaldehyde is a synthetic compound with the empirical formula C8H8ClNO3 . It has a molecular weight of 201.61 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2,3-dimethoxyisonicotinaldehyde can be represented by the SMILES string COc1ncc(Cl)c(C=O)c1OC .

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Research into the structural properties of related compounds, such as 2,3-dimethoxybenzaldehyde isonicotinoylhydrazone, has revealed insights into how hydrogen bonds contribute to forming supramolecular structures. These structures are significant for understanding molecular assembly and designing novel materials with specific properties. The study of 2,3-dimethoxybenzaldehyde isonicotinoylhydrazone chloroform monosolvate demonstrated how N-H...N and C-H...N hydrogen bonds form chains, a fundamental aspect of molecular architecture that could be relevant to derivatives of 5-Chloro-2,3-dimethoxyisonicotinaldehyde (Peralta et al., 2007).

Electrophilic Substitution Reactions

A study on the oxidation of benzyl alcohol derivatives, including dimethoxybenzyl alcohols, highlighted the impact of Sc(3+)-coupled electron transfer, which significantly enhances the rate of oxidation. This mechanistic insight into electron transfer reactions could be extrapolated to the chemical behavior of 5-Chloro-2,3-dimethoxyisonicotinaldehyde, especially in understanding its reactivity and potential applications in synthetic chemistry (Morimoto et al., 2012).

Nonlinear Optical (NLO) Properties

Research into derivatives of dimethoxybenzaldehyde, such as bromo-substituted compounds, has provided valuable data on their structural and electronic properties, including linear and nonlinear optical responses. These studies indicate that bromine substitution can enhance the NLO properties of dimethoxybenzaldehydes, suggesting potential applications of 5-Chloro-2,3-dimethoxyisonicotinaldehyde in optical technologies (Aguiar et al., 2022).

Metal Complex Formation

The synthesis and optical studies of metal complexes with dimethoxy benzaldehyde hydrazone derivatives underline the potential of these compounds in forming complexes that exhibit unique optical properties. This research avenue could be extended to 5-Chloro-2,3-dimethoxyisonicotinaldehyde to explore its ability to form complexes with various metals, potentially leading to materials with novel optical and electronic properties (Mekkey et al., 2020).

Synthesis of Novel Heterocyclic Systems

Utilizing similar compounds as intermediates for synthesizing a variety of heterocyclic systems linked to furo[3,2-g]chromene moieties has demonstrated significant antimicrobial and anticancer activity. This approach suggests that 5-Chloro-2,3-dimethoxyisonicotinaldehyde could serve as a precursor in synthesizing novel compounds with potential biological activities (Ibrahim et al., 2022).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s recommended to handle it under inert gas and protect it from moisture .

properties

IUPAC Name

5-chloro-2,3-dimethoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-7-5(4-11)6(9)3-10-8(7)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVRFQLEURGEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1OC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,3-dimethoxyisonicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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